

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Minigastrin Analogs

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Minigastrin analogs are synthetic peptides that target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various cancers, including medullary thyroid carcinoma and small cell lung cancer. This makes radiolabeled minigastrin analogs promising candidates for both diagnostic imaging and targeted radionuclide therapy.[1][2][3][4] Solid-phase peptide synthesis (SPPS) is the standard method for producing these analogs, allowing for the precise incorporation of natural and unnatural amino acids to enhance their stability and tumortargeting properties.[5] This document provides detailed protocols and application notes for the synthesis and characterization of minigastrin analogs based on the widely used Fmoc/tBu strategy.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

This protocol outlines the manual synthesis of a generic DOTA-conjugated **minigastrin** analog on a Rink Amide resin, which will yield a C-terminally amidated peptide. The choice of resin is crucial; for a C-terminal amide, Rink Amide resin is suitable, while Wang or 2-chlorotrityl resins are used for a C-terminal carboxylic acid.



Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including side-chain protected derivatives, e.g., Asp(OtBu), Glu(OtBu), Tyr(tBu), Trp(Boc))
- DOTA-tris(tBu) ester
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine), Collidine
- Fmoc deprotection solution: 20% piperidine in DMF (v/v)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
- Washing solutions: DMF, DCM, IPA
- Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5, v/v/v)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin alternately with DMF and IPA until the washes are neutral (tested with a pH indicator).



- Amino Acid Coupling:
 - In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a slightly lower molar equivalent of the coupling reagent (e.g., HATU) in DMF.
 - Add 6-10 equivalents of DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
 - Wash the resin thoroughly with DMF.
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
- Chelator Conjugation: For the final coupling step, use DOTA-tris(tBu) ester instead of an Emoc-amino acid.
- · Cleavage and Global Deprotection:
 - After the final coupling and washing, dry the peptide-resin under vacuum.
 - Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the crude peptide under vacuum.

Peptide Purification and Characterization

Purification:



The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column: A semi-preparative C18 column is typically used.
- Mobile Phase:
 - Solvent A: Water with 0.1% TFA
 - Solvent B: Acetonitrile with 0.1% TFA
- Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide.
 A typical gradient might be 20-60% Solvent B over 20-30 minutes.
- Detection: UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.

Characterization:

- Analytical RP-HPLC: Analyze the purified fractions to assess purity.
- Mass Spectrometry: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.

Data Presentation

The following tables summarize key quantitative data for various **minigastrin** analogs from the literature.

Table 1: Synthesis Yield and Purity of Minigastrin Analogs

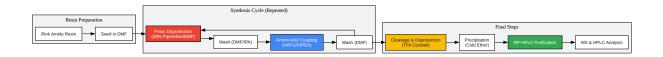


Minigastrin Analog	Synthesis Yield (%)	Purity (%)	Reference
NMGs (analogs of PP-F11N)	11-21	>95	
DOTA-peptides (Proline-substituted)	~15	>95	
DOTA-MGS analogs	20-35	≥95	
DOTA-conjugated MG analogs	≤20	N/A	

Table 2: In Vitro Biological Activity of **Minigastrin** Analogs

Minigastrin Analog	Cell Line	IC50/EC50 (nM)	Internalization (% at 4h)	Reference
[¹¹¹ In]In-Proline Analogs	A431-CCK2R	12.3 - 14.2 (EC50)	≥60	
[¹¹¹ In]In-Proline Analogs	AR42J	1.3 - 1.9 (EC50)	N/A	
DOTA-MGS1	AR42J	Similar to DOTA- MG11 (IC50)	N/A	_
DOTA-MGS4	AR42J	Lower than DOTA-MG11 (IC50)	N/A	_
DOTA-MGS2 & MGS3	AR42J & A431- CCK2R	Impaired binding affinity	N/A	
[¹¹¹ ln]ln-DOTA- MGS5 Analogs	A431-CCK2R	Low nM range (IC50)	35.3 - 47.3	_
[¹¹¹ In]In-DOTA- MGS5[NHCH ₃]	A431-CCK2R	N/A	6.6	

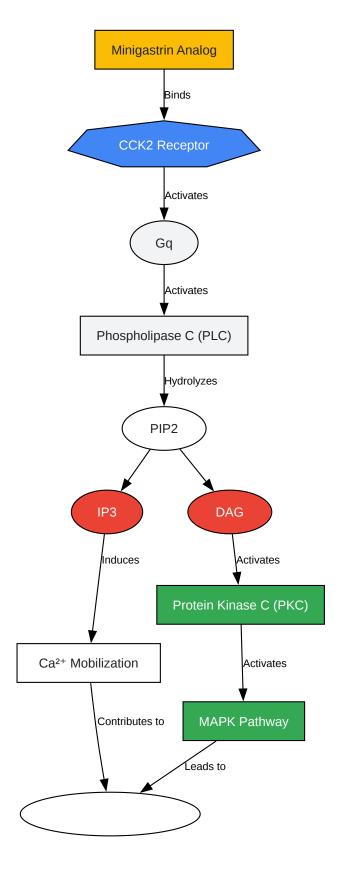
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Workflow for Fmoc-based solid-phase peptide synthesis of minigastrin analogs.





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Caption: Simplified signaling pathway of the CCK2 receptor upon binding of a **minigastrin** analog.

Conclusion

The solid-phase synthesis of **minigastrin** analogs is a robust and adaptable method for producing peptides with potential applications in oncology. By modifying the peptide backbone and side chains, researchers can optimize the pharmacokinetic and pharmacodynamic properties of these analogs to improve tumor targeting and therapeutic efficacy. The protocols and data presented here provide a foundation for the development and evaluation of novel **minigastrin**-based radiopharmaceuticals.

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